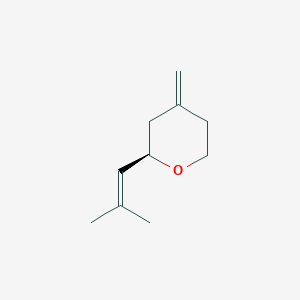
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a stereoisomer of rose oxide, a fragrance compound found in roses and other flowers. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves the catalytic hydrogenation of 2-(2-methylprop-1-enyl)-4-methylenetetrahydropyran in the presence of hydrogen and a heterogeneous catalyst comprising ruthenium on an aluminum oxide support . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-10 bar.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The catalyst used in industrial production is often supported on a high-surface-area material to enhance its activity and longevity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed.
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and as a natural fragrance in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, and in the flavor industry as a flavoring agent.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Similar Compounds
cis-Rose oxide: Another stereoisomer of rose oxide with a slightly different aroma profile.
trans-Rose oxide: The compound , known for its distinct floral scent.
(E)-Rose oxide: Another isomer with unique olfactory properties.
Uniqueness
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran stands out due to its specific stereochemistry, which imparts a unique floral aroma compared to its isomers. Its stability and pleasant scent make it a valuable compound in the fragrance industry.
Properties
CAS No. |
76936-34-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R)-4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
JRIATCFPZFOVNP-JTQLQIEISA-N |
Isomeric SMILES |
CC(=C[C@H]1CC(=C)CCO1)C |
Canonical SMILES |
CC(=CC1CC(=C)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


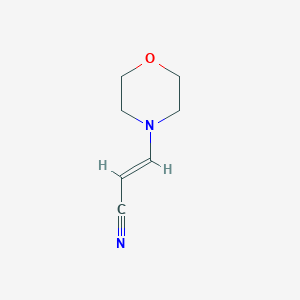

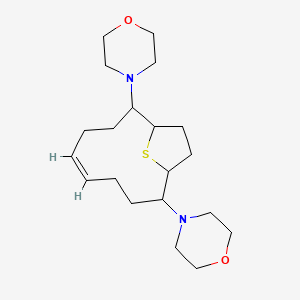
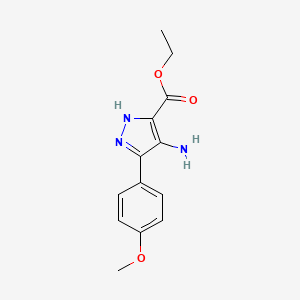

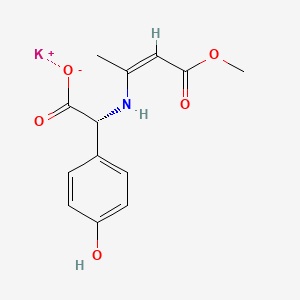

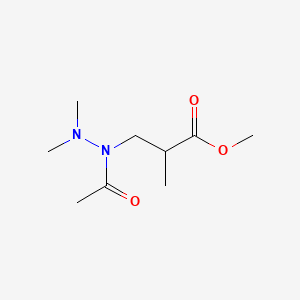
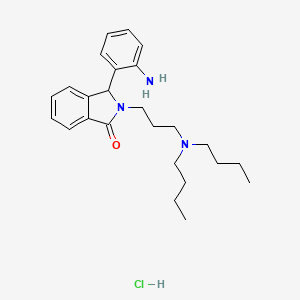
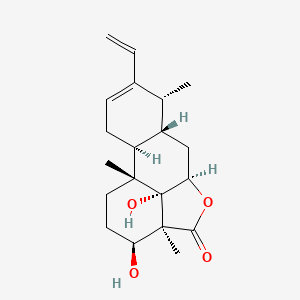
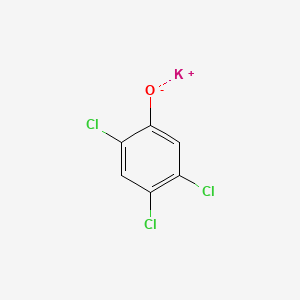
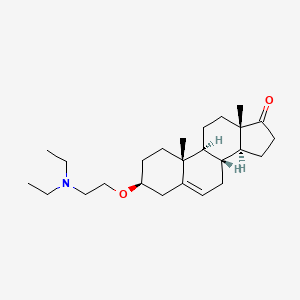

![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
